Myrmicarin 215B
Description
Natural Occurrence and Chemotaxonomic Classification of Myrmicarin Alkaloids
Myrmicarin alkaloids are primarily found in the poison gland secretions of ants belonging to the genus Myrmicaria. nih.govnih.gov They were notably isolated from the African ant species Myrmicaria opaciventris. nih.gov The venom of these ants contains a complex mixture of these alkaloids, which are believed to contribute to their defense mechanisms and paralytic activity. nih.govresearchgate.net Further research has identified new Myrmicarin alkaloids in other species, such as Myrmicaria melanogaster from Brunei, indicating a broader distribution within the genus. researchgate.net
From a chemotaxonomic perspective, alkaloids—heterocyclic compounds containing nitrogen—serve as valuable markers for classifying organisms. researchgate.net The specific profile of Myrmicarin alkaloids can vary between species, highlighting their potential use in the chemical taxonomy of Myrmicaria ants. researchgate.net The presence of these distinct chemical signatures helps in delineating species and understanding their evolutionary relationships. researchgate.netannualreviews.org Interestingly, alkaloids structurally similar to those in the Myrmicarin family have also been found in the skin of certain Madagascan frogs, which suggests a possible dietary sequestration from consuming these ants. researchgate.net
Table 1: Natural Sources of Myrmicarin Alkaloids
| Organism | Location of Alkaloids | Reference |
|---|---|---|
| Myrmicaria opaciventris (African Ant) | Poison Gland Secretion | nih.gov |
| Myrmicaria melanogaster (Brunei Ant) | Venom Gland Extracts | researchgate.net |
Structural Features and Unique Architectures of the Myrmicarin Family
The Myrmicarin family of alkaloids is characterized by its remarkable structural diversity and complexity. columbia.edu These compounds are notably sensitive to air and temperature, which has historically complicated their isolation and structural elucidation. nih.govrsc.org The family is built upon a pyrrolo[2,1,5-cd]indolizine core and can be broadly categorized based on their degree of oligomerization. researchgate.netclockss.org
The fundamental units are the "monomeric" tricyclic alkaloids, which possess a 15-carbon backbone. researchgate.net Myrmicarin 215B belongs to this monomeric class, alongside related structures like Myrmicarin 215A and Myrmicarin 217. mit.edu More complex members of the family are "dimeric" and "trimeric" structures, which are formed from the combination of these monomeric units. researchgate.net This results in highly ornate polycyclic scaffolds, such as the heptacyclic (seven-ring) alkaloid Myrmicarin 430A. columbia.edursc.org The intricate connectivity and stereochemistry of these higher-order alkaloids present a significant challenge for chemists and underscore the unique biosynthetic pathways employed by these ants. nih.govcolumbia.edu
Table 2: Structural Classification of Myrmicarin Alkaloids
| Classification | Carbon Atoms | Structural Core | Example(s) | Reference(s) |
|---|---|---|---|---|
| Monomeric | 15 | Tricyclic Pyrroloindolizine | This compound, Myrmicarin 215A, Myrmicarin 217 | researchgate.netmit.edu |
| Dimeric | 30 | Heptacyclic / Hexacyclic | Myrmicarin 430A, Isomyrmicarin 430A | researchgate.netrsc.org |
Significance of this compound in Natural Product Chemistry and Synthetic Organic Chemistry
This compound holds a position of great significance in the fields of natural product and synthetic organic chemistry, primarily due to its role as a key building block for constructing more complex members of its family. columbia.edumit.edu Its inherent reactivity makes it an attractive target for total synthesis and a valuable tool for exploring biomimetic reaction pathways. nih.govresearchgate.net
A pivotal discovery was that this compound can undergo an efficient and highly diastereoselective dimerization when treated with a Brønsted acid. nih.govresearchgate.netrsc.org This reaction links two molecules of this compound to form a new heptacyclic structure known as isomyrmicarin 430A, a stereoisomer of the natural product Myrmicarin 430A. researchgate.netmit.edu This dimerization is considered a potential biomimetic process, suggesting that the ant may use a similar acid-catalyzed pathway to assemble its complex alkaloids. nih.govmit.edu The ability to achieve this complex transformation in the lab has opened up a viable strategy for the laboratory synthesis of the higher-order Myrmicarin alkaloids, which had long been an elusive goal for synthetic chemists. columbia.edunih.gov Consequently, significant research has been dedicated to achieving the enantioselective total synthesis of this compound to provide sufficient quantities for these dimerization studies. nih.govmit.edu
Overview of Current Research Trends on this compound
Current research on this compound is vibrant and multifaceted, focusing on harnessing its unique chemistry to access the broader family of Myrmicarin alkaloids.
Total Synthesis: A primary trend is the development of concise and enantioselective routes to synthesize monomeric myrmicarins, including this compound. columbia.edumit.edu These efforts aim to produce optically pure material for further studies and to serve as a platform for creating structural analogues. mit.edu
Dimerization Studies: The acid-promoted dimerization of this compound remains a major area of investigation. nih.govnih.gov Researchers are exploring the mechanism of this reaction, which proceeds through a non-concerted ionic process involving an azafulvenium ion intermediate. nih.govresearchgate.netmit.edu Studies also focus on controlling the stereochemical outcome of the dimerization to selectively form different isomers of the complex alkaloids. nih.gov
Biomimetic Assembly: There is a strong interest in using the dimerization of this compound as a model for the natural biosynthesis of the more complex alkaloids. nih.govmit.edu This biomimetic approach not only provides a pathway to synthesize these molecules but also offers insights into the chemical logic of nature. mit.edunih.gov
Reactivity and Mechanistic Investigations: A significant portion of current research is dedicated to understanding the fundamental reactivity of the vinyl pyrroloindolizine core found in this compound. nih.gov This includes detailed mechanistic studies on its reversible dimerization, providing a deeper understanding of the factors that control the formation and fragmentation of these complex structures. mit.edunih.govacs.org
Structure
3D Structure
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(7R)-2-ethyl-3-[(E)-prop-1-enyl]-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene |
InChI |
InChI=1S/C15H21N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h3,6,11H,4-5,7-10H2,1-2H3/b6-3+/t11-/m1/s1 |
InChI Key |
XHXBPJIMQMOKPK-ZXCPCRMDSA-N |
Isomeric SMILES |
CCC1=C2CCC[C@H]3N2C(=C1/C=C/C)CC3 |
Canonical SMILES |
CCC1=C2CCCC3N2C(=C1C=CC)CC3 |
Synonyms |
myrmicarin myrmicarin 215A myrmicarin 215B myrmicarin 217 |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation Methodologies
Methods of Isolation from Biological Sources (e.g., Myrmicaria opaciventris Poison Gland Secretion)
Myrmicarin 215B is naturally found in the poison gland secretions of the African ant species Myrmicaria opaciventris. nih.govlookchem.com The isolation of this and other Myrmicarin alkaloids from this source is complicated by their inherent instability. nih.govnih.gov Researchers have noted that while bicyclic and tricyclic myrmicarins can be purified using chromatographic methods, many of the more complex members of the family are difficult to isolate as single, pure components. nih.gov
Initial isolation efforts often involve the extraction of the poison gland reservoir. mit.edu Due to the air and temperature sensitivity of these compounds, the isolation and purification processes must be performed with considerable care to prevent degradation. nih.govnih.gov In some cases, the extreme sensitivity of related compounds like Myrmicarin 430A has necessitated its characterization within a crude mixture taken directly from the source. nih.govmit.edu
Advanced Spectroscopic and Analytical Techniques for Structural Assignment and Purity Assessment
A combination of sophisticated spectroscopic and chromatographic techniques has been indispensable in overcoming the challenges posed by the instability of this compound and its congeners, allowing for detailed structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques have been employed to determine the connectivity and stereochemistry of the molecule. nih.govnih.govnih.gov
Analysis of isomerically pure samples of this compound has confirmed the ¹H and ¹³C NMR assignments that were previously reported from mixture analyses. nih.gov Two-dimensional NMR experiments such as gCOSY (gradient-enhanced Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been used to establish proton-proton and proton-carbon correlations, respectively. nih.gov
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment has been particularly crucial for determining the relative stereochemistry of the molecule by identifying through-space interactions between protons. nih.govlibretexts.org For instance, strong NOESY correlations between specific protons, such as C3a–H/C2–H and C1–H/C3–H, have been used to deduce the spatial arrangement of atoms. nih.gov In situ ¹H NMR monitoring has also been a valuable tool for observing reactions and transformations of this compound in real-time, especially given its reactive nature. nih.govnih.gov
Table 1: Selected NMR Data for a Myrmicarin-Related Intermediate
| Technique | Chemical Shift (δ, ppm) or Correlation |
| ¹³C NMR | 195.5, 195.4, 137.5, 137.5, 126.8, 126.8, 121.1, 121.0, 115.3, 115.1, 81.3, 81.1, 56.6, 56.6, 56.1, 56.1, 36.2, 36.2, 29.7, 29.6, 29.3, 29.1, 19.0, 18.5, 16.4, 16.3, 22.6, 22.5, 20.3, 20.3, 19.9, 19.9 |
| FTIR (cm⁻¹) | 2929 (s), 1651 (s, C=O), 1494 (s), 1320 (m), 1037 (w) |
| Data sourced from a study on Myrmicarin derivatives. nih.gov |
Chromatographic techniques are essential for the separation and purification of this compound, as well as for monitoring the progress of reactions. nih.govnih.gov Thin-Layer Chromatography (TLC) is a rapid and effective method for these purposes. rockefeller.edu
Due to the acid sensitivity of this compound, silica (B1680970) gel chromatography can lead to poor recovery. nih.gov Therefore, neutral alumina (B75360) gel is often the preferred stationary phase for both column chromatography and TLC. nih.govnih.govcaltech.edu In some synthetic procedures, flash column chromatography using triethylamine-pretreated silica gel has been successfully employed to isolate and purify related sensitive compounds. nih.govmit.edu TLC plates are typically visualized using UV light or by staining with various reagents like potassium permanganate (B83412) (KMnO₄) or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) solution to reveal the separated components. nih.govcaltech.edu
Table 2: Example TLC Parameters for a Myrmicarin-Related Compound
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | 2.5% Et₃N, 17.5% EtOAc, 20% CH₂Cl₂ in hexanes |
| Rf Value | 0.26 |
| Visualization | UV, CAM |
| Data from the characterization of a synthetic intermediate related to Myrmicarin alkaloids. nih.gov |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and related compounds. columbia.eduthermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas. nih.gov
During the initial investigations of the poison gland secretions of Myrmicaria opaciventris, mass spectrometric analysis was instrumental in identifying the presence of various alkaloids, including an isomer of Myrmicarin 430, although its full structure could not be determined at the time. mit.edunih.gov In synthetic studies, HRMS with electrospray ionization (ESI) or electron ionization (EI) is routinely used to confirm the identity of synthesized intermediates and the final product. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for a Myrmicarin Precursor
| Ion | Calculated m/z | Found m/z |
| [C₁₆H₂₃NNaO₂]⁺ [M+Na]⁺ | 284.1621 | 284.1626 |
| Data from the synthesis of a Myrmicarin alkaloid intermediate. nih.gov |
Synthetic Methodologies and Total Synthesis of Myrmicarin 215b
Historical Context of Pyrroloindolizine Alkaloid Synthesis
The synthesis of pyrroloindolizine alkaloids, a class of natural products characterized by their unique tricyclic core, has been a significant area of research in organic chemistry. Early synthetic strategies often relied on classical methods for heterocycle formation, such as the Paal-Knorr pyrrole (B145914) synthesis and the Fischer indole (B1671886) synthesis. mdpi.comarabjchem.org These foundational methods, while effective, often required harsh reaction conditions and pre-functionalized starting materials. arabjchem.org
The evolution of synthetic chemistry brought forth more sophisticated and efficient approaches. The advent of transition metal-catalyzed cross-coupling reactions, for instance, revolutionized the construction of the intricate ring systems inherent to these alkaloids. arabjchem.org The development of stereoselective and enantioselective methodologies has been particularly crucial, allowing for the precise control of stereochemistry, a defining feature of many natural products, including the Myrmicarins. rsc.orgnih.govuow.edu.au Syntheses starting from chiral precursors like D-glutamic acid have been reported for related Myrmicarin alkaloids, highlighting the importance of stereocontrol from the outset. nih.gov
A significant challenge in the synthesis of Myrmicarin alkaloids is their inherent sensitivity to air and temperature, which complicates purification and handling. nih.govmit.edu This has driven the development of convergent and efficient synthetic routes that can deliver these delicate molecules in a stable and pure form. nih.gov
Enantioselective Total Synthesis of Myrmicarin 215B
Key Synthetic Transformations and Strategic Bond Constructions (e.g., Intramolecular Knorr Pyrrole Synthesis)
The synthesis of this compound and its congeners leverages several powerful synthetic transformations. A notable example in the broader context of pyrroloindolizine synthesis is the intramolecular Knorr pyrrole synthesis. clockss.org This reaction involves the condensation of an α-aminoketone with a β-ketoester to form a pyrrole ring. clockss.org In a recent application toward this compound, a disubstituted piperidine (B6355638) derivative was converted to a dienamine intermediate, which upon a change to a protic solvent, underwent cyclodehydration to furnish the this compound core. clockss.org This highlights the critical role of solvent in promoting the final cyclization step. clockss.org
Stereospecific Palladium-Catalyzed N-Vinylation of Pyrroles
A pivotal step in the convergent synthesis of this compound is the stereospecific palladium-catalyzed N-vinylation of a pyrrole. nih.govacs.orgmit.edu This reaction serves to couple a pyrrole fragment with a vinyl triflate, effectively constructing a key carbon-nitrogen bond. mit.edunih.gov The use of a palladium catalyst ensures that the reaction proceeds with high stereospecificity, meaning the geometry of the vinyl triflate is retained in the N-vinyl pyrrole product. nih.govcaltech.educapes.gov.br This method has proven effective for a range of azaheterocycles, including those that are not particularly nucleophilic. nih.govacs.org In the context of the this compound synthesis, this transformation was applied on a multigram scale to produce a β-pyrrolyl enoate in high yield and with complete retention of the vinyl triflate's geometry. mit.edunih.gov
| Reaction | Catalyst System | Key Feature | Reference |
| N-Vinylation of Pyrrole | Palladium catalyst (e.g., Pd2dba3), Ligand (e.g., X-Phos), Base (e.g., K3PO4) | Stereospecific coupling of a pyrrole and a vinyl triflate. | mit.edunih.gov |
Copper-Catalyzed Enantioselective Conjugate Reduction of Pyrrolyl Enoates
To establish the crucial C4a stereocenter with the correct absolute stereochemistry, a copper-catalyzed enantioselective conjugate reduction of a β-pyrrolyl enoate is employed. nih.govacs.orgmit.edu This reaction utilizes a chiral copper-hydride catalyst, which delivers a hydride to the β-position of the enoate in a highly enantioselective manner. pnas.org The catalyst system typically involves a copper salt, a chiral phosphine (B1218219) ligand such as (S)-BINAP, and a mild hydride source like polymethylhydrosiloxane (B1170920) (PMHS). nih.govmit.edunih.gov This methodology has been shown to be effective for a variety of β-azaheterocyclic substrates, leading to the desired products in excellent yields and with high enantioselectivity. pnas.org This step is instrumental in setting the absolute stereochemistry of the key dihydroindolizine intermediate. mit.edunih.gov
| Reaction | Catalyst System | Key Feature | Reference |
| Conjugate Reduction | Copper(II) acetate, Chiral Ligand (e.g., (S)-BINAP), Hydride Source (e.g., PMHS) | Enantioselective formation of the C4a stereocenter. | nih.govmit.edunih.gov |
Regioselective Friedel-Crafts Reactions in Myrmicarin Synthesis
The construction of the bicyclic and ultimately the tricyclic core of this compound relies on regioselective Friedel-Crafts reactions. nih.govacs.orgmit.edu Following the conjugate reduction, an acid-induced Friedel-Crafts cyclization of the resulting β-pyrrolyl ester is performed. acs.orgnih.gov The activation of a dimethoxyacetal moiety by a Brønsted acid leads to the elimination of methanol (B129727) and subsequent C7a-alkylation of the pyrrole ring, forming a key bicyclic vinyl pyrrole intermediate. acs.orgnih.gov The reaction conditions, such as the solvent system (e.g., acetone-acetic acid-H2O), are optimized to ensure high regioselectivity and quantitative conversion. nih.gov A second Friedel-Crafts-type cyclization is later employed to form the final five-membered ring of the pyrroloindolizine core. acs.org The presence of an acyl group on the pyrrole ring plays a crucial role in directing the regioselectivity of these cyclizations. nih.gov
| Reaction | Conditions | Key Feature | Reference |
| Friedel-Crafts Cyclization | Brønsted acid (e.g., acetic acid in aqueous acetone) | Regioselective formation of the bicyclic pyrroloindolizine core. | acs.orgnih.gov |
Critical Cyclodehydration Steps and Formation of the Pyrroloindolizine Core
The final steps in assembling the pyrroloindolizine core often involve cyclization and dehydration. In one synthetic approach utilizing an intramolecular Knorr-type condensation, a dienamine intermediate is formed which, upon exposure to a protic solvent, undergoes a cyclodehydration to yield this compound. clockss.org This demonstrates the critical role of the reaction medium in facilitating the final ring closure. clockss.org
In the convergent enantioselective synthesis, after the formation of the bicyclic vinyl pyrrole via Friedel-Crafts reaction, further transformations are needed to set the stage for the final cyclization. mit.edunih.gov This includes hydrogenation of an alkene, reduction of an ester, and conversion of the resulting alcohol to an iodide. mit.edunih.gov The final cyclization to form the tricyclic ketone precursor to this compound can be achieved through radical-mediated or, more optimally, silver(I)-promoted cyclization under anhydrous conditions. mit.edunih.gov The synthesis of (+)-(R)-Myrmicarin 215B is then completed by the reduction of the ketone intermediate with a reducing agent like lithium aluminum hydride, followed by an acid-catalyzed dehydration. nih.gov
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound has been a focal point of research, largely driven by the desire to understand the biosynthesis of more complex myrmicarin alkaloids and to explore their chemical reactivity. nih.govmit.eduresearchgate.net A significant area of investigation has been the dimerization of this compound and related pyrroloindolizine structures to form larger, more intricate molecules. nih.govmit.edu
Research has demonstrated that this compound can undergo an efficient and highly diastereoselective dimerization when treated with a Brønsted acid. nih.govmit.eduresearchgate.netnih.gov This reaction leads to the formation of a new heptacyclic structure, Isomyrmicarin 430A. nih.govmit.eduresearchgate.netnih.gov Mechanistic studies suggest that this process is a non-concerted ionic reaction involving the heterodimerization of this compound with a conformationally restricted azafulvenium ion precursor. nih.govmit.eduresearchgate.netnih.gov The ability of pyrroloindolizine derivatives to act as precursors to azafulvenium ions is key to accessing these complex dimeric products. mit.edu
Further investigations have revealed that this dimerization can be reversible. mit.edunih.gov For instance, the Brønsted acid-promoted reversible dimerization of (+)-Myrmicarin 215B can lead to another heptacyclic product, Isomyrmicarin 430B. mit.edunih.gov Mechanistic studies, including deuterium (B1214612) incorporation, have shown that the interconversion between these isomyrmicarin structures can happen through fragmentation back to tricyclic intermediates. nih.gov This indicates that (+)-Myrmicarin 215B can dimerize to form distinct kinetic and thermodynamic products. nih.gov
The treatment of a benzene-d6 (B120219) solution of this compound with trifluoroacetic acid (TFA) resulted in a quantitative and highly stereoselective dimerization, forming a heptacyclic iminium ion. nih.gov Interestingly, subjecting Myrmicarin 215A to the same conditions yielded an identical dimeric product. nih.gov
In addition to dimerization, synthetic efforts have produced unnatural homologues. One such example is the synthesis of M-229B, a trans-alkene analog of this compound. acs.org This was achieved by treating a tricyclic ketone intermediate with lithium aluminum hydride, followed by an acid workup, in a modification of the conditions used for the synthesis of this compound itself. acs.org
The development of versatile synthetic routes has also enabled the preparation of optically active and isomerically pure samples of various tricyclic myrmicarins, including (4aR)-myrmicarins 215A, 215B, 217, and their C4a epimers. mit.edumit.edumit.edu These syntheses provide access to foundational structures for further derivatization and study. nih.govresearchgate.net The design and synthesis of these structurally diverse dimeric compounds have been instrumental in manipulating these structures to create more complex myrmicarin derivatives. nih.govmit.eduresearchgate.netnih.gov
Synthesized Analogs and Derivatives of this compound
| Analog/Derivative Name | Molecular Class | Key Structural Feature | Reference(s) |
| Isomyrmicarin 430A | Heptacyclic Dimer | Formed via Brønsted acid-induced dimerization of this compound. | nih.govmit.eduresearchgate.netnih.gov |
| Isomyrmicarin 430B | Heptacyclic Dimer | Possesses a C1,C2-trans, C2,C3-trans substituted cyclopentane (B165970) ring; formed via reversible dimerization. | mit.edunih.gov |
| Heptacyclic iminium ion 50a | Dimeric Intermediate | Formed by treating this compound with trifluoroacetic acid. | nih.gov |
| M-229B | Unnatural Homologue | A pyrroloquinolizidine with a trans-alkene, differing from the pyrroloindolizidine core. | acs.org |
| (4aR)-Myrmicarin 215A | Stereoisomer | Isomer of this compound. | mit.edumit.edu |
| (4aR)-Myrmicarin 217 | Tricyclic Analog | Related tricyclic myrmicarin alkaloid. | mit.edumit.edu |
| C4a epimers | Stereoisomers | Epimers of tricyclic myrmicarin alkaloids. | mit.edumit.edumit.edu |
Summary of Research Findings on this compound Analog Synthesis
| Research Focus | Methodology | Key Findings | Reference(s) |
| Dimerization to Isomyrmicarin 430A | Brønsted acid-induced dimerization. | This compound undergoes efficient, highly diastereoselective dimerization to form a new heptacyclic structure. The mechanism involves an azafulvenium ion precursor in a non-concerted ionic process. | nih.govmit.eduresearchgate.netnih.gov |
| Reversible Dimerization | Brønsted acid-promoted reversible dimerization; in situ 1H NMR monitoring. | The dimerization is reversible, leading to kinetic (Isomyrmicarin 430A) and thermodynamic (Isomyrmicarin 430B) products. Interconversion occurs via fragmentation to tricyclic intermediates. | mit.edunih.gov |
| Synthesis of Unnatural Homologues | Modification of total synthesis conditions (e.g., using LiAlH4 on a tricyclic ketone precursor). | Successful synthesis of M-229B, a nonnatural pyrroloquinolizidine homologue, was achieved in quantitative yield from the corresponding ketone. | acs.org |
| Enantioselective Synthesis of Tricyclic Analogs | Convergent approach including palladium-catalyzed N-vinylation, copper-catalyzed enantioselective conjugate reduction, and Friedel-Crafts reaction. | Development of versatile, enantioselective syntheses for optically pure samples of related tricyclic myrmicarins and their epimers. | mit.edumit.edumit.eduresearchgate.net |
Reactivity and Transformation Pathways of Myrmicarin 215b
Dimerization Reactions of Myrmicarin 215B
The dimerization of this compound is a key transformation that leads to the formation of larger, more complex alkaloid structures. This process is typically initiated by acids and involves the formation of new carbon-carbon bonds, resulting in intricate polycyclic systems.
Brønsted Acid-Promoted Reversible Dimerization
The dimerization of (+)-Myrmicarin 215B can be initiated by Brønsted acids, such as trifluoroacetic acid (TFA), leading to a reversible process. nih.govnih.govresearchgate.net This reaction is highly efficient and diastereoselective. researchgate.netnih.gov The dimerization proceeds rapidly in non-nucleophilic and hydrocarbon solvents, while polar and protic solvents can slow down the reaction rate. nih.gov The process is believed to be a key step in the potential biomimetic synthesis of more complex Myrmicarin alkaloids. nih.govmit.edu
Studies have shown that the dimerization is reversible, allowing for the interconversion of different dimeric structures. nih.govnih.gov This reversibility is influenced by the reaction conditions, including the type of Brønsted acid used, the solvent, and the presence of any additives. nih.gov The ability to control the forward and reverse reactions is significant for selectively producing desired dimeric products.
Formation of Heptacyclic Isomyrmicarin Structures (e.g., Isomyrmicarin 430A, Isomyrmicarin 430B)
The acid-promoted dimerization of this compound leads to the formation of heptacyclic (seven-ring) structures known as isomyrmicarins. researchgate.netmit.edu One of the primary products is Isomyrmicarin 430A, a new heptacyclic structure that is formed with high diastereoselectivity. researchgate.netnih.gov The formation of Isomyrmicarin 430A validates the hypothesis that acid-promoted activation of this compound can lead to a highly diastereoselective attack by a second molecule of this compound. nih.gov
Further studies have revealed the formation of another heptacyclic isomer, Isomyrmicarin 430B. nih.govnih.govacs.org Isomyrmicarin 430B possesses a C1,C2-trans, C2,C3-trans substituted cyclopentane (B165970) ring. nih.govnih.gov Mechanistic investigations have shown that Isomyrmicarin 430B is formed through the isomerization of Isomyrmicarin 430A. nih.govmit.edunih.gov This isomerization involves the fragmentation of Isomyrmicarin 430A back into tricyclic intermediates, which then recombine to form the more thermodynamically stable Isomyrmicarin 430B. nih.govmit.edu
| Compound | Key Structural Feature | Formation Pathway |
| Isomyrmicarin 430A | Heptacyclic structure | Direct dimerization of this compound. researchgate.netnih.gov |
| Isomyrmicarin 430B | Heptacyclic with C1,C2-trans, C2,C3-trans cyclopentane | Isomerization of Isomyrmicarin 430A. nih.govmit.edunih.gov |
Mechanistic Studies of Dimerization: Role of Azafulvenium Ion Intermediates
The dimerization of this compound is proposed to proceed through highly reactive intermediates known as azafulvenium ions. mit.edunih.gov The process is thought to be initiated by the protonation of this compound at the C9 position by a Brønsted acid, which leads to the formation of a tricyclic azafulvenium ion. nih.govnih.gov This electrophilic species is then attacked by a neutral molecule of this compound. nih.govmit.edu
This nucleophilic addition results in the formation of a hexacyclic azafulvenium ion intermediate. nih.govnih.gov This intermediate is a fleeting species that rapidly undergoes an intramolecular cyclization, specifically a Friedel-Crafts-type trapping, to form the final heptacyclic iminium ion. nih.govnih.gov Deprotonation of this iminium ion then yields the neutral isomyrmicarin dimer. nih.gov The ability of pyrroloindolizine structures to act as precursors to these azafulvenium ions is a key aspect of their reactivity. mit.eduacs.org
Non-Concerted Ionic Processes in Dimerization
The initial step is the intermolecular reaction between the electrophilic azafulvenium ion and a neutral this compound molecule to form a hexacyclic intermediate. nih.govmit.edu This is followed by a second, intramolecular bond formation to close the final ring and create the heptacyclic structure. nih.govnih.gov The stereochemistry of the resulting isomyrmicarin products is consistent with this ionic mechanism, where the molecules approach each other from their convex faces. mit.edu
Factors Influencing Dimerization Stereoselectivity and Thermodynamic vs. Kinetic Product Formation
The dimerization of this compound is highly diastereoselective, leading to the formation of a single diastereomer of the initial heptacyclic product, Isomyrmicarin 430A. nih.govresearchgate.net This high degree of stereocontrol is a notable feature of the reaction.
| Product | Type | Formation Characteristics |
| Isomyrmicarin 430A | Kinetic | Forms faster, less stable. nih.govmit.edu |
| Isomyrmicarin 430B | Thermodynamic | Forms slower via isomerization of the kinetic product, more stable. nih.govmit.edu |
Fragmentation and Isomerization Pathways of this compound and its Dimers
The dimeric isomyrmicarin structures are not static and can undergo further transformations. Mechanistic studies, including deuterium (B1214612) incorporation experiments, have shown that the interconversion between Isomyrmicarin 430A and Isomyrmicarin 430B occurs via fragmentation back to tricyclic azafulvenium ion intermediates. nih.govacs.org This fragmentation demonstrates the reversibility of the second bond-forming step in the dimerization process. acs.org
Heating a solution of a related enone with trifluoroacetic acid has been shown to result in fragmentation to this compound, alongside isomerization of the starting enone. core.ac.uk These fragmentation and isomerization pathways highlight the dynamic nature of the Myrmicarin system and provide further insight into the factors that control the stability and reactivity of these complex alkaloids. core.ac.uk The failure of some related dimeric structures to undergo cyclization, instead leading to decomposition or elimination, underscores the sensitive balance of factors that govern these transformations. core.ac.uk
Acid-Induced Chemical Reactivity and Stability Considerations
This compound demonstrates significant reactivity in the presence of acids. Under mildly acidic conditions, it can be formed from the dehydration of its C8 alcohol precursor. mit.edu For instance, treating a solution of the alcohol with acetic acid leads to the formation of this compound. nih.gov However, stronger acidic conditions can lead to further transformations.
One of the most notable acid-induced reactions of this compound is its dimerization. mit.edu In the presence of a Brønsted acid, this compound undergoes a highly efficient and diastereoselective dimerization to form a new heptacyclic structure called isomyrmicarin 430A. rsc.orgresearchgate.netmit.edu This process is believed to be initiated by the protonation of this compound, leading to the formation of a reactive azafulvenium ion. mit.edunih.gov This ion is then attacked by another molecule of this compound, initiating a cascade of bond-forming events that result in the complex dimeric structure. nih.gov The dimerization has been described as a non-concerted ionic process. rsc.orgresearchgate.netmit.edu Interestingly, this dimerization has been observed to be reversible. mit.edunih.gov
Heating a solution of enone 47 with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) saturated with lithium perchlorate (B79767) can lead to the fragmentation of the molecule, producing this compound. nih.govcore.ac.uk The stability of this compound is a significant consideration, as it is sensitive to both acid and air. mit.edu Its manipulation often requires neutral or basic conditions to avoid isomerization or decomposition. mit.edu For example, exposure to silica (B1680970) gel, which is mildly acidic, can cause partial conversion to other isomers. mit.edu
Table 1: Acid-Induced Reactions of this compound and Related Compounds This table is interactive. You can sort and filter the data.
| Reactant(s) | Acid/Conditions | Product(s) | Observations | Reference(s) |
| C8 alcohol of this compound | Acetic acid | This compound | Stereoselective conversion. | nih.gov |
| This compound | Brønsted acid | Isomyrmicarin 430A | Highly diastereoselective dimerization. | rsc.orgresearchgate.netmit.edu |
| Enone 47 | Trifluoroacetic acid (TFA), lithium perchlorate, heat | This compound, cis-47 | Fragmentation and isomerization. | nih.govcore.ac.uk |
| Myrmicarin 215A | Mildly acidic conditions (e.g., silica gel) | This compound | Partial isomerization. | mit.edu |
| C8 alcohol of this compound | Trifluoroacetic acid (TFA) | Isomyrmicarin 430A | Clean and complete conversion via this compound intermediate. | nih.gov |
Air Oxidation and Decomposition Pathways
This compound is exceedingly sensitive to air. mit.edu Like other tricyclic myrmicarins, it undergoes gradual conversion to its corresponding C6-C7 oxidized derivatives upon exposure to oxygen, which is often accompanied by decomposition. mit.edunih.gov This high oxidative sensitivity is attributed to the electron-rich diene system within its structure. mit.edu
Studies have shown that bubbling oxygen through a solution of a similar myrmicarin alkaloid, Myrmicarin 217, results in almost complete conversion to its oxidized form, Myrmicarin 215C, within 24 hours, along with a mixture of decomposition products. mit.edu This highlights the general susceptibility of the myrmicarin core to air oxidation. The intermediates in these oxidation pathways are often highly unstable, making their isolation and characterization challenging. nih.gov For instance, heptacyclic enamine intermediates formed during certain reactions are extremely sensitive and prone to rapid decomposition or oxidation. nih.gov
To mitigate this instability, researchers have explored strategies such as the introduction of electron-withdrawing groups, like a carbonyl substituent, which enhances the stability and allows for longer-term storage of related tricyclic derivatives. mit.edu Another approach to enhance stability involves the mild hydrogenation of the sensitive diene system to a more stable enamine derivative. mit.edu
Structure Activity Relationship Sar and Strategic Structural Modifications
Elucidation of Structural Determinants for Myrmicarin 215B's Reactivity Profile
The reactivity of this compound is largely governed by its tricyclic pyrroloindolizine core and the exocyclic double bond. The final steps in the laboratory synthesis of this compound involve the acid-catalyzed dehydration of an alcohol precursor (tricyclic alcohol 21), which exists as an equal mixture of C8-epimers. nih.gov This dehydration proceeds exclusively to this compound, highlighting the inherent stability and favorable formation of this specific isomer. nih.gov
The key to its reactivity lies in the susceptibility of the molecule to acid promotion. Treatment with even mild acids, such as acetic acid, can convert the precursor alcohol into this compound. nih.gov More potent Brønsted acids, like trifluoroacetic acid (TFA), trigger a cascade of highly efficient and stereoselective bond-forming events. nih.govnih.gov This process is initiated by the protonation of the pyrrole (B145914) ring system, leading to the formation of a highly reactive and short-lived azafulvenium ion intermediate. nih.govnih.gov The failure to directly observe this putative azafulvenium ion via ¹H NMR is consistent with its high reactivity. nih.gov This electrophilic intermediate is central to the dimerization process, acting as the species that is attacked by a second, neutral molecule of this compound. nih.govmit.edu
The dimerization reaction is remarkably efficient, proceeding even at low concentrations (e.g., 0.005 M) in the presence of stoichiometric amounts of acid. nih.gov However, under strongly acidic conditions where the concentration of the neutral this compound nucleophile is insufficient, the reaction does not proceed, and a basic work-up simply returns the starting material. nih.gov This demonstrates that the reactivity profile is a delicate balance, requiring both the formation of the electrophilic azafulvenium ion and the presence of a nucleophilic partner.
Influence of Stereochemistry on Reaction Outcomes, particularly Dimerization Pathways
The stereochemistry of this compound exerts profound control over the outcome of its dimerization, leading to highly diastereoselective reactions. When (+)-Myrmicarin 215B is treated with a Brønsted acid like TFA, it undergoes a homodimerization that results in the formation of a single heptacyclic product, isomyrmicarin 430A. nih.govresearchgate.net This reaction creates four new contiguous stereocenters with remarkable precision. nih.gov
The observed stereochemistry of the product, isomyrmicarin 430A, is consistent with an ionic dimerization mechanism. mit.edu This pathway involves the association of a neutral (+)-Myrmicarin 215B molecule and the tricyclic azafulvenium ion intermediate, with both components approaching from their convex faces. mit.edu The initial intermolecular nucleophilic attack by the neutral molecule on the azafulvenium ion is followed by an intramolecular Friedel-Crafts-type cyclization, which forms a fully substituted cyclopentane (B165970) ring and establishes the final heptacyclic core. nih.govmit.edu
Interestingly, the dimerization is reversible and can lead to different isomeric products under different conditions. nih.gov The initially formed product, isomyrmicarin 430A, is considered the kinetic product. nih.gov Over time, particularly under photochemical promotion which can generate trace amounts of acid, isomyrmicarin 430A can isomerize. nih.gov This process is believed to occur via fragmentation back to the tricyclic azafulvenium ion intermediates, which can then re-dimerize. nih.gov This reversible pathway can lead to the formation of a more thermodynamically stable isomer, isomyrmicarin 430B, which possesses a different relative stereochemistry in its C1,C2-trans, C2,C3-trans substituted cyclopentane ring. nih.govmit.edu
| Acid Catalyst | Solvent | Time | Observed Product(s) | Key Finding |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Benzene-d6 (B120219) | 3 h | Isomyrmicarin 430A (as iminium ion) | Complete, highly diastereoselective conversion to a single kinetic product. nih.gov |
| Acetic Acid | Benzene-d6 | 61+ h | This compound (from alcohol precursor) | Slower conversion from precursor; dimerization not the primary outcome. nih.gov |
| Photochemically generated HCl | Dichloromethane-d2 | 6 h | Isomyrmicarin 430B (with D-incorporation) | Reversible dimerization leading to the thermodynamic product. nih.gov |
| TFA | Methanol-d4 / THF-d8 / Acetonitrile-d3 | - | Pyrrole-ring protonated species | Dimerization inhibited; solvent effects are significant. nih.gov |
Design and Synthesis of Strategically Functionalized Pyrroloindolizine Derivatives for Tailored Reactivity
The insights gained from the reactivity and dimerization of this compound have enabled the rational design and synthesis of related pyrroloindolizine derivatives to control reaction outcomes. researchgate.netresearchgate.net A key strategy involves creating "conformationally restricted azafulvenium ion precursors". mit.eduresearchgate.net These precursors are designed to generate the reactive electrophilic intermediate in a controlled manner, allowing for tailored dimerization reactions.
This approach has proven highly effective in achieving heterodimerization, where two different pyrroloindolizine derivatives are coupled. nih.govresearchgate.net By activating a conformationally restricted precursor with a Lewis acid in the presence of (+)-Myrmicarin 215B, a functionalized isomyrmicarin 430A structure can be formed through a highly efficient, non-concerted ionic process. mit.eduresearchgate.net This method provides a powerful tool for introducing specific functional groups into the complex dimeric scaffold.
Ecological and Biological Relevance Non Clinical Perspectives
Role of Myrmicarin 215B in the Chemical Ecology of Myrmicaria Ants
Ant venoms are utilized for a variety of purposes, including subduing prey, defending against predators and competitors, and even as antimicrobial agents. nih.gov The alkaloids produced by ants in the Myrmicinae subfamily, such as this compound, have superseded traditional protein-based venoms in some lineages, acting as powerful defensive substances. researchgate.netannualreviews.org The secretions containing myrmicarins are noted for their effectiveness against other insects; for instance, Myrmicaria species that prey on termites utilize these toxic compounds for predation. nih.gov Although the specific pheromonal or allomonal activity of this compound has not been independently detailed, its existence as part of a complex chemical arsenal (B13267) is central to the ants' interaction with their environment. annualreviews.orgmyrmecologicalnews.org The progressive biosynthesis of chemical compounds with age in some ant species suggests that the chemical profile, potentially including myrmicarins, is critical for social integration and colony defense. antwiki.org
This compound as a Component of Ant Poison Gland Secretions
This compound is a structurally fascinating alkaloid identified as a constituent of the poison gland secretions of certain African ant species, notably Myrmicaria opaciventris. nih.govmit.edu These secretions are a complex mixture of related alkaloids, often characterized by their air and temperature sensitivity, which poses significant challenges for their isolation and characterization. nih.govacs.org The venom of Myrmicaria ants is distinguished by the presence of monomeric, dimeric, and trimeric alkaloids, all derived from the same basic carbon skeletons. researchgate.net
This compound belongs to the tricyclic "monomeric" class of myrmicarins. nih.gov It is typically found alongside its more abundant isomer, Myrmicarin 215A, and other related tricyclic structures like Myrmicarin 217. acs.orgnih.gov While this compound may be a minor component compared to its isomer, its unique reactivity makes it a key player in the chemical dynamics of the venom. nih.gov Analysis of the poison glands of other species, such as Myrmicaria melanogaster, has revealed a different array of alkaloids and terpenes, indicating significant chemical diversity within the genus. nih.govacs.orgzobodat.at However, the pyrroloindolizine core of this compound is a common structural motif in the venom of M. opaciventris. acs.org
| Alkaloid Family | Compound Name | Species Found In | Key Characteristic |
| Tricyclic Myrmicarins | Myrmicarin 215A | Myrmicaria opaciventris | Major tricyclic isomer in poison gland secretion. nih.gov |
| Tricyclic Myrmicarins | This compound | Myrmicaria opaciventris | Less abundant isomer; highly reactive in acid. nih.gov |
| Tricyclic Myrmicarins | Myrmicarin 217 | Myrmicaria opaciventris | Related tricyclic pyrroloindolizine alkaloid. acs.org |
| Tricyclic Myrmicarins | Myrmicarin 237A | Myrmicaria opaciventris | Its conversion to Myrmicarin 217 suggests biogenetic links. acs.org |
| Dimeric Myrmicarins | Myrmicarin 430A | Myrmicaria opaciventris | Heptacyclic "dimeric" alkaloid. nih.govwikipedia.org |
This table summarizes some of the key Myrmicarin alkaloids identified in the poison gland secretions of Myrmicaria ants, providing context for the chemical environment in which this compound exists.
Interactions and Relationships with Other Myrmicarin Alkaloids in Biological Systems
This compound exhibits significant and well-documented interactions with other alkaloids, which may be biomimetic of the processes occurring within the ant's poison gland. nih.govnih.gov The most notable of these is its ability to undergo a highly efficient and stereoselective dimerization in the presence of a Brønsted acid, such as trifluoroacetic acid (TFA). nih.govrsc.org This reaction involves two molecules of this compound combining to form a new, more complex heptacyclic structure named Isomyrmicarin 430A. nih.govmit.edu
Interestingly, while Myrmicarin 215A is the more dominant isomer isolated from the poison gland, it is this compound that acts as the key precursor in this dimerization. nih.gov When a mixture containing both isomers is subjected to acidic conditions, Myrmicarin 215A may isomerize to this compound, which is then rapidly consumed in the dimerization process. nih.gov This suggests that the relative stability and reactivity of these isomers are finely tuned.
Further studies have shown that this dimerization is not limited to self-reaction (homodimerization). A mechanistic analysis demonstrated that a heterodimerization can occur between this compound and a different, conformationally restricted azafulvenium ion precursor, also yielding a functionalized Isomyrmicarin 430A structure. nih.govmit.edu This process is believed to be a non-concerted ionic reaction. nih.gov The dimerization is also reversible, with studies showing that under certain conditions, Isomyrmicarin 430A can isomerize to another heptacyclic product, Isomyrmicarin 430B, via fragmentation back to tricyclic precursors. mit.edumit.edu These interactions highlight a potential biosynthetic pathway where simpler tricyclic alkaloids like this compound serve as building blocks for the larger, more complex dimeric and trimeric alkaloids found in the venom. annualreviews.orgnih.gov
| Reactant(s) | Conditions | Product(s) | Key Finding |
| (+)-Myrmicarin 215B | Trifluoroacetic acid (TFA), Benzene-d6 (B120219), 23°C | Isomyrmicarin 430A | Highly stereoselective and quantitative dimerization. nih.govnih.gov |
| Myrmicarin 215A | Trifluoroacetic acid (TFA), Benzene-d6, 23°C | Isomyrmicarin 430A | Dimerization proceeds via isomerization to this compound. nih.gov |
| This compound + Azafulvenium ion precursor | Brønsted acid | Functionalized Isomyrmicarin 430A | Demonstrates the potential for heterodimerization. nih.govmit.edu |
| Isomyrmicarin 430A | Brønsted acid (equilibrium conditions) | Isomyrmicarin 430B | The dimerization is reversible and can lead to different isomers. mit.edumit.edu |
This table details the observed chemical interactions of this compound, particularly its dimerization under acidic conditions, which is a key aspect of its chemical behavior.
Future Research Directions and Potential Applications
Development of Advanced Synthetic Strategies for Complex Myrmicarin 215B Analogs and Oligomers
The synthesis of this compound has been a critical achievement, enabling further study of its reactivity. mit.edumit.edu Future work is focused on leveraging this foundation to build more complex and varied molecular architectures. The acid-promoted dimerization of this compound serves as a powerful tool for constructing larger, oligomeric structures, and research is expanding on this inherent reactivity. mit.edursc.org
A key strategy involves the strategic heterodimerization of functionalized pyrroloindolizine derivatives. nih.govresearchgate.netnih.gov By preparing tricyclic precursors with specific modifications, chemists can control the assembly of hexacyclic and heptacyclic structures with desired functionalities. nih.govresearchgate.netnih.gov This approach allows for the creation of a diverse library of Myrmicarin analogs. The design and synthesis of these structurally versatile dimeric compounds are crucial for manipulating these complex architectures and advancing towards even more intricate Myrmicarin derivatives. nih.govresearchgate.netnih.gov
Furthermore, synthetic efforts are not limited to naturally occurring skeletons. Research has demonstrated the synthesis of unnatural pyrroloquinolizidine homologues of this compound, showcasing the potential to create novel scaffolds with potentially new chemical and biological properties. acs.org
Table 1: Synthetic Strategies for this compound Analogs and Oligomers
| Strategy | Description | Key Intermediates/Reagents | Resulting Products | References |
|---|---|---|---|---|
| Homodimerization | Acid-promoted dimerization of this compound. | Brønsted acids (e.g., TFA) | Heptacyclic structures (e.g., Isomyrmicarin 430A) | nih.govnih.gov |
| Heterodimerization | Dimerization between two different functionalized pyrroloindolizine derivatives. | Conformationally restricted azafulvenium ion precursors | Strategically functionalized hexacyclic and heptacyclic structures | nih.govnih.govmit.edu |
| Analogue Synthesis | Synthesis of non-natural structural variants. | Münchnone 1,3-dipolar cycloaddition | Unnatural pyrroloquinolizidine homologues | acs.org |
Further Mechanistic Elucidation of this compound's Unique Reactivity and Transformations
The Brønsted acid-induced dimerization of this compound is a highly efficient and diastereoselective process that yields complex heptacyclic products like isomyrmicarin 430A. rsc.orgnih.gov Mechanistic studies have revealed that this transformation proceeds through a non-concerted, ionic pathway rather than a concerted cycloaddition. nih.govmit.edu A central feature of this mechanism is the formation of a highly electrophilic tricyclic azafulvenium ion, which acts as a key intermediate. mit.edunih.govmit.edu
The process is initiated by the protonation of one molecule of this compound to form the azafulvenium ion. mit.edu This electrophilic species is then trapped by a second, neutral molecule of this compound, leading to a stepwise formation of carbon-carbon bonds and the eventual heptacyclic skeleton. nih.gov This proposed mechanism, involving a stepwise C9-C8 bond formation followed by C3b-C1 bond formation, is supported by extensive structural analysis of the resulting dimers. nih.govmit.edu
Further research has uncovered the reversible nature of this dimerization. mit.edunih.gov Depending on the reaction conditions, this compound can dimerize to form distinct kinetic and thermodynamic products, identified as isomyrmicarin 430A and isomyrmicarin 430B, respectively. mit.edunih.gov Mechanistic investigations using techniques such as in-situ ¹H NMR monitoring and deuterium (B1214612) incorporation studies have been vital in understanding this reversibility. nih.govnih.gov These studies show that the interconversion between isomyrmicarin structures can occur via fragmentation back to the tricyclic azafulvenium ion intermediates. mit.edunih.gov
The reaction is also highly sensitive to the solvent environment. Studies have shown that the rate of dimerization is significantly influenced by the solvent, with the reaction proceeding rapidly in benzene (B151609) or acetonitrile (B52724) but much slower in THF. nih.gov In methanol (B129727), the reaction proceeds through a C8 methanol adduct before dimerizing. nih.gov These findings highlight the intricate factors governing the reactivity of this compound and offer avenues for controlling the formation of specific dimeric products.
Exploration of Novel Biomimetic Pathways for Complex Natural Product Assembly
The dimerization of this compound represents a compelling, potentially biomimetic pathway for the formation of more complex members of the myrmicarin alkaloid family. nih.govnih.govmit.edu This synthetic strategy was inspired by the hypothesis that the intricate, higher molecular weight myrmicarins found in nature could arise from the oligomerization of simpler tricyclic precursors like this compound. mit.edunih.govmit.edu This contrasts with earlier proposals that suggested oligomerization of bicyclic structures. nih.gov
The acid-catalyzed dimerization of this compound to the heptacyclic Isomyrmicarin 430A provides strong experimental support for this biomimetic hypothesis. nih.gov The efficiency and high stereoselectivity of this laboratory reaction suggest that a similar ionic process could be at play in the poison glands of Myrmicaria ants where these alkaloids are produced. nih.govnih.gov The ability of pyrroloindolizine derivatives to act as precursors to azafulvenium ions under acidic conditions is central to this proposed biosynthetic route. mit.edu
Future research in this area will likely focus on expanding this biomimetic strategy to assemble other complex myrmicarin alkaloids, such as Myrmicarin 663 and Myrmicarin 645. nih.gov By designing and synthesizing strategically functionalized tricyclic monomers, it may be possible to mimic the natural assembly of these even more elaborate structures. nih.govresearchgate.net These studies not only provide pathways to challenging synthetic targets but also offer profound insights into the plausible biogenesis of these fascinating natural products. mit.edunih.gov
Applications of this compound and its Derivatives as Chemical Probes in Biological Research (excluding clinical human trials)
The myrmicarin alkaloids are naturally occurring toxins found in the poison gland secretions of African Myrmicaria ants, and the paralytic activity of these secretions has been attributed to these intriguing compounds. nih.govnih.gov This inherent biological activity suggests that this compound and its derivatives interact with specific biological targets. However, despite their potent activity and the development of elegant synthetic routes, the specific applications of this compound or its synthetic analogs as chemical probes in biological research are not yet widely reported.
The challenges associated with the air and temperature sensitivity of many myrmicarin alkaloids may have complicated their use in biological assays. nih.gov The development of more stable, functionalized analogs through the synthetic strategies outlined previously could overcome these limitations. nih.govresearchgate.net These stable derivatives could be modified to include reporter tags (e.g., fluorophores, biotin) or photoaffinity labels, transforming them into powerful chemical probes.
Given their origin as paralytic agents, a promising area of investigation would be their use as probes to identify and characterize novel ion channels or receptors in the nervous system. The lack of detailed studies on their specific mode of biological action represents a significant gap in our understanding and a compelling direction for future research. nih.gov The use of this compound-based probes could help elucidate the molecular mechanisms behind the toxicity of Myrmicaria ant venom.
Computational Chemistry Approaches to Predict and Understand this compound Reactivity and Structure
Computational chemistry offers powerful tools to complement experimental studies of this compound's structure and unique reactivity. researchgate.net Theoretical calculations are particularly valuable for modeling transient species and transition states that are difficult to observe experimentally.
Density Functional Theory (DFT) calculations have already been employed to support the proposed ionic dimerization mechanism of this compound. nih.gov Specifically, calculations using B3LYP/6-31G were performed to model the energy-minimized structure of the key azafulvenium ion intermediate, providing theoretical validation for its role in the reaction pathway. nih.gov Similar DFT calculations have been shown to be consistent with the reactivity of related pyrrole (B145914) systems, establishing this as a reliable method for this class of compounds. researchgate.net
Future computational work could expand on these findings in several ways:
Reaction Pathway Modeling: Detailed modeling of the entire potential energy surface for the dimerization reaction could further elucidate the reasons for the high diastereoselectivity and the factors controlling the formation of kinetic versus thermodynamic products.
Structural Analysis: Theoretical calculations, such as those at the MP2 level of theory, can be used to predict the stable conformers of this compound and its more complex dimeric products, aiding in the interpretation of spectroscopic data. acs.org
Predicting Reactivity: Molecular dynamics simulations could be used to model the interaction of this compound with different solvents and reagents, helping to predict reaction outcomes and optimize conditions for the synthesis of new analogs. ondruslab.org
By integrating these computational approaches with ongoing experimental work, researchers can gain a deeper, more quantitative understanding of the chemical principles that govern the fascinating behavior of this compound.
Q & A
Q. What are the key synthetic routes for Myrmicarin 215B, and what methodological considerations are critical for reproducibility?
this compound is synthesized via cascade reactions, including enamine cyclization and dimerization pathways. For example, compound 34 undergoes sequential transformations to yield intermediates (35a, 36, 37) before forming the final product . Critical considerations include strict control of reaction conditions (e.g., temperature, solvent purity) and inert atmospheres to prevent decomposition of air-sensitive intermediates . Reproducibility requires detailed documentation of catalysts (e.g., triethylamine-pretreated silica gel) and step-specific quenching protocols .
Q. What experimental protocols are recommended for isolating this compound derivatives given their instability?
Rapid filtration through triethylamine-pretreated silica gel under inert conditions is essential to isolate unstable derivatives. For dimeric structures, immediate analysis (e.g., NMR within 4 hours of synthesis) is advised due to rapid decomposition . Storage at low temperatures (-20°C) in argon-purged vials can extend stability for characterization .
Q. How should researchers approach the replication of this compound synthesis from primary literature?
Replication requires cross-referencing experimental sections and supplementary materials for omitted details (e.g., solvent ratios, stirring rates). Validate methods using control experiments and compare spectral data (¹H/¹³C NMR, HRMS) with published values. Discrepancies in yields may necessitate adjusting purification techniques, such as gradient chromatography .
Q. What are the best practices for documenting experimental parameters in this compound research to ensure reproducibility?
Record all variables, including reaction times, solvent batches, and equipment calibration. Use standardized templates for lab notebooks, emphasizing metadata (e.g., humidity levels during hygroscopic steps). Digital tools like ELNs (Electronic Lab Notebooks) enhance traceability, while raw data (TLC plates, HPLC chromatograms) should be archived in supplementary files .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when characterizing this compound derivatives?
Contradictions often arise from tautomerism or solvent effects. Use multi-solvent NMR (DMSO-d6 vs. CDCl3) to assess conformational flexibility. For ambiguous peaks, 2D NMR (COSY, NOESY) and computational modeling (DFT) can resolve structural assignments . Triplicate experiments under controlled conditions reduce artifact-related errors .
Q. What strategies are effective in designing cascade reactions for this compound analogs, and how can side products be minimized?
Cascade reactions benefit from stepwise optimization. For example, Angle et al. (2007) achieved high regioselectivity in pyrrolo[1,2-b]pyridazine synthesis by adjusting Lewis acid catalysts . Side products are mitigated via real-time monitoring (e.g., in-situ IR spectroscopy) and quenching reactive intermediates before undesired pathways dominate .
Q. What advanced statistical methods are suitable for analyzing reaction yield variability in this compound synthesis?
Multivariate analysis (MANOVA) and factorial design experiments identify critical variables (e.g., temperature, catalyst loading). For yield optimization, response surface methodology (RSM) models nonlinear interactions, while principal component analysis (PCA) reduces dimensionality in large datasets .
Q. How can computational modeling be integrated with experimental data to predict this compound dimerization pathways?
Molecular dynamics (MD) simulations predict dimer stability under varying pH and solvent conditions. Pair these with experimental kinetics (stopped-flow spectroscopy) to validate transition states. For reversible dimerization, free energy calculations (MM/PBSA) correlate well with observed decomposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
